Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate
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Overview
Description
Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate is an organic compound that features a tert-butyl group, a benzyloxy group, and a hydroxymethyl group attached to a cyclopentylcarbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the hydroxyl group, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The tert-butyl group is then introduced using tert-butyl chloroformate under basic conditions. The final step involves the deprotection of the hydroxyl group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzyloxy group can be reduced to a benzyl group.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a benzyl-substituted cyclopentylcarbamate.
Substitution: Formation of various substituted cyclopentylcarbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate: Features a tert-butyl group, benzyloxy group, and hydroxymethyl group.
Tert-butyl 3-(methoxy)-1-(hydroxymethyl)cyclopentylcarbamate: Similar structure but with a methoxy group instead of a benzyloxy group.
Tert-butyl 3-(benzyloxy)-1-(methyl)cyclopentylcarbamate: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness
This compound is unique due to the presence of both the benzyloxy and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research and industrial processes .
Biological Activity
Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the cyclopentyl framework : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of the benzyloxy group : This step often involves the use of benzyl halides in the presence of a base.
- Carbamate formation : The final step usually involves reacting the hydroxymethyl intermediate with tert-butyl isocyanate.
Antimicrobial Properties
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives based on benzyloxy structures have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . Such findings suggest that this compound could serve as a lead structure for developing new antimicrobials.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The mechanism likely involves modulation of enzyme activity or receptor binding, leading to various biological effects. For instance, structure-activity relationship studies have shown that modifications in the structure can significantly influence the binding affinity and potency at biological targets .
Case Studies
- Antimicrobial Activity Study : A study focused on benzyloxy derivatives demonstrated that certain compounds exhibited potent activity against Mycobacterium smegmatis, a model organism for tuberculosis research. The results indicated that modifications to the benzyloxy group could enhance activity without affecting mammalian dihydrofolate reductase (DHFR) inhibition .
- Structure-Activity Relationship Analysis : Research has explored how variations in substituents on the cyclopentyl framework affect biological activity. For example, introducing different alkyl or aryl groups can lead to significant changes in receptor affinity and selectivity, which is crucial for optimizing therapeutic efficacy .
Comparative Analysis
Compound | Molecular Formula | Molecular Weight | Biological Activity |
---|---|---|---|
This compound | C15H23NO4 | 279.35 g/mol | Antimicrobial |
Similar Compound A | C16H25NO4 | 293.38 g/mol | Moderate Antimicrobial |
Similar Compound B | C14H21NO4 | 265.33 g/mol | Low Antimicrobial |
Properties
CAS No. |
924817-96-9 |
---|---|
Molecular Formula |
C18H27NO4 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)-3-phenylmethoxycyclopentyl]carbamate |
InChI |
InChI=1S/C18H27NO4/c1-17(2,3)23-16(21)19-18(13-20)10-9-15(11-18)22-12-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3,(H,19,21) |
InChI Key |
BKCIIKJFZRHPOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(C1)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
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